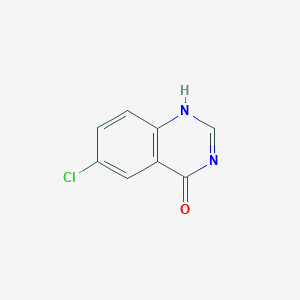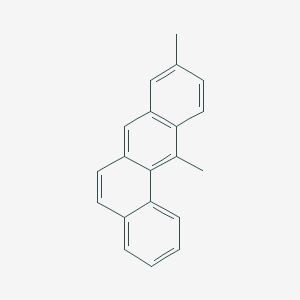
ALPHA-THUJEN
Übersicht
Beschreibung
(+)-alpha-thujene is an alpha-thujene. It is an enantiomer of a (-)-alpha-thujene.
(+)-alpha-Thujene is a natural product found in Salvia officinalis, Citrus reticulata, and other organisms with data available.
See also: Cannabis sativa subsp. indica top (part of).
Wissenschaftliche Forschungsanwendungen
Herstellung von Feinchemikalien
Alpha-Thujen wird bei der Herstellung von Feinchemikalien wie Duftstoffen oder biologisch aktiven Verbindungen verwendet . Es ist an Photooxygenierungsreaktionen beteiligt, die industriell als milder und nachhaltiger Zugang zu oxygenierten Produkten eingesetzt werden .
Synthese von Geschmacksstoffen
this compound wird bei der Synthese des wichtigen und wertvollen Geschmacksstoffs trans-Sabinenhydrat verwendet . Die anfängliche Photooxygenierung von this compound und die anschließende Reduktion der regioisomeren Hydroperoxide ergibt (-)- trans -4-Hydroxy-β-thujen .
Biologische Aktivitäten
Es werden Untersuchungen zu den biologischen Aktivitäten von this compound durchgeführt, wie z. B. zu seinen antimikrobiellen oder insektiziden Eigenschaften. Dies könnte potenziell zur Entwicklung neuer Behandlungs- oder Präventionsmethoden für verschiedene Krankheiten und Schädlinge führen.
Entwicklung von biobasierten Materialien
this compound wird hinsichtlich seines potenziellen Einsatzes bei der Entwicklung neuartiger biobasierter Materialien untersucht. Diese Materialien könnten in einer Vielzahl von Anwendungen eingesetzt werden, vom Bauwesen bis hin zur Verpackung.
Stoffwechselwege in Pflanzen
Das Verständnis der Stoffwechselwege, die an der Biosynthese von this compound in Pflanzen beteiligt sind, ist ein weiterer Forschungsbereich. Dies könnte Einblicke in die Art und Weise liefern, wie Pflanzen diese Verbindung produzieren und wie sie zu ihrem Wachstum und ihrer Entwicklung beiträgt.
Gaschromatographie
this compound wird in der Gaschromatographie eingesetzt, einer gängigen Labortechnik zur Trennung und Analyse von Verbindungen . Dies kann bei der Identifizierung und Quantifizierung von this compound in verschiedenen Proben helfen.
Wirkmechanismus
Alpha-Thujene, also known as Origanene or 3-Thujene, is a natural organic compound classified as a monoterpene . It is found in the essential oils of a variety of plants and contributes pungency to the flavor of some herbs .
Mode of Action
Preliminary research suggests that it may have potential therapeutic benefits, such as anti-inflammatory, antioxidant, and antimicrobial properties .
Biochemical Pathways
Alpha-Thujene is a thujene that has a bicyclo[3.1.0]hex-2-ene skeleton which is substituted at positions 2 and 5 by methyl and isopropyl groups, respectively
Result of Action
Its potential therapeutic benefits suggest that it may have a positive impact on cellular health and function .
Biochemische Analyse
Biochemical Properties
ALPHA-THUJENE is a volatile monoterpene ketone of plant origin . It is produced by several plants that are frequently used for flavoring foods and beverages . The best-known neurotoxic effects are connected to the GABA-gated chloride channel, where ALPHA-THUJENE is a modulator roughly two to three times as potent as the β isomer .
Cellular Effects
Based primarily on in vitro experiments, genotoxicity and carcinogenic properties of ALPHA-THUJENE have been detected in parallel with antimutagenic and immune-modulatory effects . Some of the controversial effects seem to be strongly dose-dependent . Data on antidiabetic and antimicrobial activities of ALPHA-THUJENE may show new ways to use them .
Molecular Mechanism
It is known that ALPHA-THUJENE exerts its effects at the molecular level through its interactions with the GABA-gated chloride channel . It acts as a modulator of this channel, influencing the flow of chloride ions across the cell membrane .
Eigenschaften
CAS-Nummer |
2867-05-2 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
(1S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
KQAZVFVOEIRWHN-UWVGGRQHSA-N |
SMILES |
CC1=CCC2(C1C2)C(C)C |
Isomerische SMILES |
CC1=CC[C@@]2([C@H]1C2)C(C)C |
Kanonische SMILES |
CC1=CCC2(C1C2)C(C)C |
Key on ui other cas no. |
2867-05-2 3917-48-4 |
Piktogramme |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Synonyme |
3-Thujene; 2-Methyl-5-(1-methylethyl)bicyclo[3.1.0]hex-2-ene; (±)-α-Thujene; 2-Methyl-5-isopropylbicyclo[3.1.0]-2-hexene; Origanene; 2-Methyl-5-(1-methylethyl)-bicyclo[3.1.0]hex-2-ene_x000B_ |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: α-Thujene has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.
A: Yes, spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) have been employed to characterize α-Thujene. [, ]
A: α-Thujene is a volatile constituent found in the essential oils of various plants, including tea tree (Melaleuca alternifolia), Ferulago angulate, Juniperus scopulorum, Nigella sativa, Amomum subulatum, Feronia limonia, and Origanum vulgare. [, , , , , , ]
A: Common methods include steam distillation, hydrodistillation, and solvent extraction techniques like solid-phase microextraction (SPME). [, , , , , ] The choice of method can influence the yield and composition of the extracted essential oil. [, ]
A: Yes, environmental factors can impact the production of volatile compounds in plants. A study on Copaifera langsdorffii revealed variations in the essential oil composition, including α-Thujene content, between dry and wet seasons. [] Similarly, altitude was found to affect the eco-phytochemical parameters of Ziziphora clinopodioides, including α-Thujene levels. []
A: Processing techniques can impact volatile compound profiles. Analysis of nine-processed tangerine peel (Jiuzhi Chenpi) using GC-IMS showed a reduction in several terpenes, including α-Thujene, during later stages of processing. []
A: Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a common technique for identifying and quantifying α-Thujene in essential oils. [, , , , , , , ] Solid Phase Microextraction (SPME) is often used as a sample preparation technique before GC-MS analysis. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate](/img/structure/B106576.png)



![2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B106586.png)









